2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with a phenylacetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of appropriate precursors such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Attachment of the Phenylacetamide Group: The phenylacetamide group is introduced through a reaction between the benzofuran derivative and phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.
2,2-dimethyl-2,3-dihydrobenzofuran: A structurally related compound with similar chemical properties.
Carbofuran phenol: Another benzofuran derivative with distinct biological activities.
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both benzofuran and phenylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H19NO3/c1-18(2)11-13-7-6-10-15(17(13)22-18)21-12-16(20)19-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,19,20) |
InChI Key |
HKQYYQIOCIGVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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